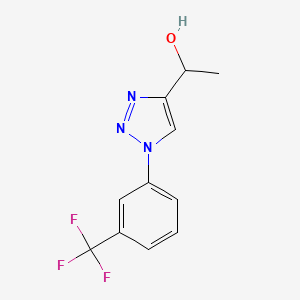
1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol is an organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely utilized in medicinal chemistry. This compound features a trifluoromethylphenyl group, which often enhances the biological activity of molecules, making it an attractive candidate for various scientific applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such ascarbonyl reductase and Phenylethanolamine N-methyltransferase , which are involved in various biochemical processes.
Mode of Action
It’s known that similar compounds can convert noradrenaline to adrenaline . This suggests that the compound might interact with its targets by donating or accepting electrons, thereby altering the target’s function.
Biochemical Pathways
It’s known that similar compounds can affect thenoradrenaline-adrenaline conversion pathway . This pathway plays a crucial role in the body’s response to stress and exercise.
Pharmacokinetics
Safety data sheets suggest that the compound may cause skin irritation, respiratory irritation, and serious eye irritation , indicating that it can be absorbed through the skin and respiratory tract.
Result of Action
Similar compounds have been used in the synthesis of neuroprotective compounds and lipid-lowering agents , suggesting that this compound may have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biocatalytic efficiency of similar compounds has been shown to improve in the presence of surfactants and natural deep eutectic solvents . This suggests that the compound’s action, efficacy, and stability may be influenced by the chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves the cycloaddition reaction between an alkyne and an azide to form the triazole ring. This reaction, known as the Huisgen cycloaddition, is usually catalyzed by copper(I) or ruthenium-based catalysts. The reaction conditions often include:
Solvent: : Typically, polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: : Reactions are commonly conducted at room temperature or slightly elevated temperatures.
Catalyst: : Copper(I) iodide or copper sulfate with sodium ascorbate.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes. Key steps include:
Scale-up of the Huisgen cycloaddition: : Utilizing continuous flow reactors to enhance yield and efficiency.
Purification: : Employing techniques like recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form corresponding carbonyl compounds.
Reduction: : May be reduced to form alcohols or other reduced derivatives.
Substitution: : Participates in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: : Common reducing agents include lithium aluminium hydride or sodium borohydride.
Substitution: : Often facilitated by using bases like potassium carbonate or acids like hydrochloric acid, depending on the desired substitution.
Major Products
Oxidation Products: : Carbonyl compounds like aldehydes or ketones.
Reduction Products: : Various alcohol derivatives.
Substitution Products: : Substituted triazole derivatives with modifications at the triazole ring or phenyl group.
Scientific Research Applications
1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol has a plethora of applications across multiple fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a bioactive compound with antifungal, antibacterial, or anticancer properties.
Medicine: : Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: : Utilized in the synthesis of specialty chemicals and agrochemicals.
Comparison with Similar Compounds
Unique Features
Compared to other triazole derivatives, 1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol is distinguished by its trifluoromethyl group, which imparts unique chemical and biological properties.
Similar Compounds
1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethanol: : Lacks the trifluoromethyl group.
1-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol: : Contains a fluorophenyl group instead.
1-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol: : Features a chlorophenyl group.
There you have it, an in-depth look at this compound
Properties
IUPAC Name |
1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-7(18)10-6-17(16-15-10)9-4-2-3-8(5-9)11(12,13)14/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRDYYNFYIXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
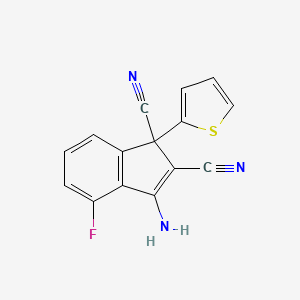
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)
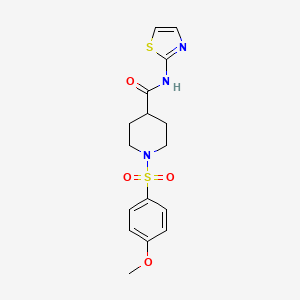
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2987819.png)
![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)
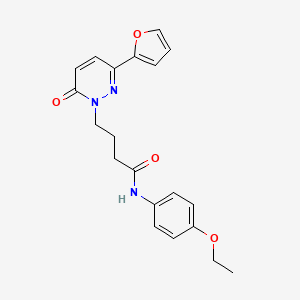
![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)
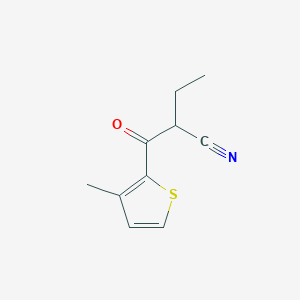
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2987829.png)
![1-(2-Chlorophenyl)-3-[2-(2-chlorophenyl)-2-methoxyethyl]urea](/img/structure/B2987831.png)

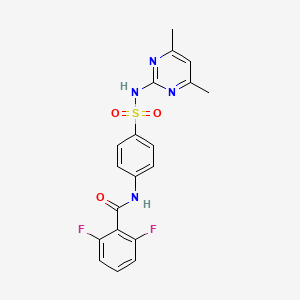

![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)
